molecular formula C4H4ClN B12971681 2-Chlorocrotononitrile

2-Chlorocrotononitrile

Cat. No.: B12971681
M. Wt: 101.53 g/mol
InChI Key: WXWINPQHYPNRDX-RQOWECAXSA-N
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Description

Chlorinated nitriles are characterized by a nitrile group (-C≡N) and at least one chlorine substituent, which influence their reactivity, stability, and applications in organic synthesis. These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and polymer industries due to their electrophilic properties .

Properties

Molecular Formula

C4H4ClN

Molecular Weight

101.53 g/mol

IUPAC Name

(Z)-2-chlorobut-2-enenitrile

InChI

InChI=1S/C4H4ClN/c1-2-4(5)3-6/h2H,1H3/b4-2-

InChI Key

WXWINPQHYPNRDX-RQOWECAXSA-N

Isomeric SMILES

C/C=C(/C#N)\Cl

Canonical SMILES

CC=C(C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Chlorobut-2-enenitrile typically involves the chlorination of but-2-enenitrile. One common method is the addition of chlorine to but-2-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane, at low temperatures to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods

On an industrial scale, (Z)-2-Chlorobut-2-enenitrile can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the chlorination of but-2-enenitrile in the presence of a catalyst, such as iron(III) chloride, to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Chlorobut-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidation of (Z)-2-Chlorobut-2-enenitrile can yield compounds like 2-chlorobut-2-enoic acid.

    Reduction: Reduction can produce 2-chlorobut-2-enamine.

    Substitution: Substitution reactions can lead to the formation of compounds such as 2-hydroxybut-2-enenitrile.

Scientific Research Applications

(Z)-2-Chlorobut-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-Chlorobut-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application and context.

Comparison with Similar Compounds

2-Chloroacrylonitrile (CAS: 920-37-6)

  • Molecular Formula : C₃H₂ClN
  • Molecular Weight : 87.51 g/mol
  • Physical Properties: Melting point: −65 °C (lit.), stabilized with hydroquinone (HQ) to prevent polymerization .
  • Applications : Used in organic synthesis for introducing acrylonitrile moieties. Its α,β-unsaturated structure enables Michael addition reactions.
  • Hazards: Highly reactive; incompatible with strong oxidizing agents and bases. Releases toxic hydrogen chloride (HCl) and nitrogen oxides (NOx) upon decomposition .

2-Chloro Benzonitrile (CAS: 873-32-5)

  • Molecular Formula : C₇H₄ClN
  • Molecular Weight : 137.57 g/mol
  • Applications : Employed as a laboratory reagent and industrial intermediate. Its aromatic ring enhances stability compared to aliphatic nitriles.
  • Reactivity : Reacts with strong acids, bases, and oxidizing agents. Hazardous decomposition products include HCl and carbon oxides .

2-Chloro-6-methylbenzonitrile

  • Molecular Formula : C₈H₆ClN
  • Molecular Weight : 151.59 g/mol
  • Applications : Utilized in pharmaceutical research for functionalizing pyridine derivatives. The methyl group increases steric hindrance, altering reaction pathways compared to unsubstituted analogs .

2-Chloro-Isonicotinonitrile (CAS: 33252-30-1)

  • Molecular Formula : C₇H₅Cl₂F
  • Molecular Weight : 179.02 g/mol
  • Structural Features : Contains a pyridine ring with chlorine and nitrile substituents, enabling diverse coordination chemistry.
  • Uses : Intermediate in agrochemical and medicinal chemistry, particularly for heterocyclic compound synthesis .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications Hazards
2-Chloroacrylonitrile C₃H₂ClN 87.51 α,β-unsaturated nitrile Polymerization, organic synthesis Releases HCl, NOx; reactive
2-Chloro Benzonitrile C₇H₄ClN 137.57 Aromatic nitrile Lab reagent, industrial intermediate Toxic fumes on decomposition
2-Chloro-6-methylbenzonitrile C₈H₆ClN 151.59 Methyl-substituted aromatic nitrile Pharmaceutical intermediates Limited data available
2-Chloro-Isonicotinonitrile C₇H₅Cl₂F 179.02 Pyridine-based nitrile Agrochemical synthesis Potential halogenated byproducts

Key Research Findings

Reactivity Trends : Aliphatic chlorinated nitriles (e.g., 2-Chloroacrylonitrile) exhibit higher electrophilicity due to their unsaturated backbone, making them prone to nucleophilic attack. Aromatic analogs (e.g., 2-Chloro Benzonitrile) are more stable but less reactive in such reactions .

Thermal Stability : Chlorinated nitriles generally decompose at elevated temperatures, releasing HCl. Stabilizers like HQ are critical for safe handling .

Synthetic Utility: Pyridine-based nitriles (e.g., 2-Chloro-Isonicotinonitrile) are pivotal in constructing nitrogen-rich heterocycles, which are common in drug discovery .

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